1-Acetylpiperidine

Description

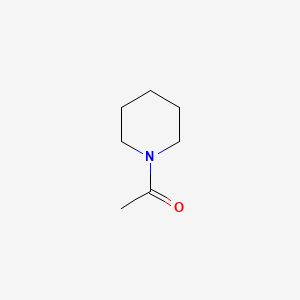

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-piperidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-7(9)8-5-3-2-4-6-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDISMIMTGUMORD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060679 | |

| Record name | Piperidine, 1-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-42-8 | |

| Record name | 1-Acetylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-ACETYLPIPERIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(1-piperidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperidine, 1-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-piperidyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Acetylpiperidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YC8YEW5QR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Acetylpiperidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetylpiperidine, a versatile synthetic intermediate, holds a significant position in the landscape of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical identity, including its IUPAC name and a wide array of synonyms. Detailed experimental protocols for its synthesis via the acetylation of piperidine are presented, alongside key quantitative data and characterization. Furthermore, this document explores the critical role of this compound as a precursor in the synthesis of high-value pharmaceutical compounds, with a particular focus on the development of DNA-dependent protein kinase (DNA-PK) inhibitors and succinate dehydrogenase (SDH) inhibitors. The underlying biological pathways and the logical framework for the derivatization of this compound in these contexts are also elucidated through detailed diagrams.

Chemical Identity and Nomenclature

This compound is an N-acylpiperidine, which is characterized by a piperidine ring where the hydrogen atom attached to the nitrogen is substituted by an acetyl group.[1]

IUPAC Name: 1-(piperidin-1-yl)ethan-1-one[1]

Synonyms: A comprehensive list of synonyms for this compound is provided in the table below, reflecting its common usage in scientific literature and chemical catalogs.

| Synonym | Reference |

| N-Acetylpiperidine | [2] |

| Piperidine, 1-acetyl- | [1] |

| Ethanone, 1-(1-piperidinyl)- | [2] |

| Acetic acid, piperidide | [2] |

| N-Acetylpiperidin | [2] |

| 1-Piperidinoethanone | |

| Methyl 1-piperidyl ketone | [2] |

| 1-(1-Piperidinyl)ethanone | |

| Acetylpiperidide | |

| NSC 239 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO | [2] |

| Molecular Weight | 127.18 g/mol | [2] |

| CAS Number | 618-42-8 | [2] |

| Appearance | Colorless to light orange to yellow clear liquid | |

| Boiling Point | 226 °C | [2] |

| Melting Point | -13.4 °C | [2] |

| Flash Point | 97 °C | [2] |

| Density | 0.003 g/cm³ | [2] |

| Refractive Index | 1.4790-1.4820 | [2] |

Experimental Protocols

The most common method for the synthesis of this compound is the N-acetylation of piperidine. Below are representative experimental protocols for this transformation.

Synthesis of this compound from Piperidine and Acetic Anhydride

This protocol outlines a standard procedure for the N-acetylation of a secondary amine.

Reaction Scheme:

Caption: N-acetylation of piperidine with acetic anhydride.

Procedure:

-

To a solution of piperidine-4-carboxylic acid in acetic anhydride, the mixture is heated to reflux for 2 hours.[3]

-

Following the reflux period, the reaction mixture is allowed to cool and is stirred for 16 hours at ambient temperature.[3]

-

The solution is then concentrated under reduced pressure to remove excess acetic anhydride.[3]

-

The resulting residue is triturated with diethyl ether, and the solid product is collected by filtration.[3]

Note: While this protocol is for a substituted piperidine, the fundamental N-acetylation reaction is directly applicable to piperidine itself.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

-

¹H NMR: The proton NMR spectrum of this compound is available in public databases such as ChemicalBook and SpectraBase.[3][4]

-

¹³C NMR: The carbon-13 NMR spectrum can also be found on platforms like SpectraBase.[5]

-

IR Spectroscopy: Infrared spectroscopy data is available on PubChem and other spectral databases.[1]

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its piperidine scaffold is a common motif in many approved drugs, and the acetyl group provides a handle for further chemical modifications.

Precursor for DNA-Dependent Protein Kinase (DNA-PK) Inhibitors

This compound is a key reactant in the preparation of benzopyranones and pyrimidoisoquinolinones, which exhibit inhibitory activity against DNA-dependent protein kinase (DNA-PK).[2] DNA-PK is a critical enzyme in the DNA damage response pathway, and its inhibition can sensitize cancer cells to radiation and chemotherapy.[6]

The general synthetic workflow for creating these inhibitors often involves the derivatization of a this compound precursor.

Caption: General synthetic workflow for DNA-PK inhibitors.

Structure-activity relationship (SAR) studies have shown that modifications to the piperidine ring and the heterocyclic core can significantly impact the potency and selectivity of these inhibitors.[7]

Intermediate for Succinate Dehydrogenase (SDH) Inhibitors

This compound-4-carbohydrazide, a derivative of this compound, is a versatile intermediate in the synthesis of potent antifungal agents that target succinate dehydrogenase (SDH).[8] SDH is a key enzyme in the mitochondrial electron transport chain, and its inhibition disrupts fungal respiration.[9]

The synthesis of these inhibitors often involves the condensation of the carbohydrazide with other molecular fragments to create the final active compound.

Caption: Synthesis of an SDH inhibitor.

The biological activity of these compounds has been quantified, with some derivatives showing excellent in vitro activity against various fungal pathogens.[10] For example, certain camphorhydrazide derivatives targeting SDH have demonstrated median effective concentration (EC₅₀) values superior to the commercial fungicide boscalid.[10]

Conclusion

This compound is a foundational molecule in the synthesis of complex pharmaceutical compounds. Its straightforward synthesis and the versatility of its piperidine scaffold make it an invaluable tool for medicinal chemists. The successful development of potent inhibitors for critical biological targets such as DNA-PK and SDH, originating from this compound-based intermediates, underscores its importance in the ongoing quest for novel therapeutics. This guide has provided a detailed overview of its chemical properties, synthesis, and key applications, offering a valuable resource for professionals in the field of drug discovery and development.

References

- 1. One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(this compound-4-carbonyl)piperidine-4-carboxylic Acid [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. bcc.bas.bg [bcc.bas.bg]

- 6. Discovery of novel 7,8-dihydropteridine-6(5H)-one-based DNA-PK inhibitors as potential anticancer agents via scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA-dependent protein kinase (DNA-PK) inhibitors. Synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors | MDPI [mdpi.com]

- 10. Rational design and discovery of novel hydrazide derivatives as potent succinate dehydrogenase inhibitors inspired by natural d/l-camphor - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 1-Acetylpiperidine

An In-depth Technical Guide to 1-Acetylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the (CAS No: 618-42-8). It is a versatile N-acylpiperidine derivative used as a key intermediate and building block in organic synthesis, particularly in the development of pharmaceutical compounds. This document consolidates its molecular structure, physicochemical properties, spectroscopic data, and reactivity. Detailed experimental protocols for its synthesis and purification are also presented to support laboratory applications.

Molecular Identity and Structure

This compound is a derivative of the heterocyclic amine piperidine, where the hydrogen atom on the nitrogen is substituted with an acetyl group.[1] This structure combines the saturated six-membered ring of piperidine with a polar amide functional group, conferring a balance of hydrophilic and lipophilic characteristics.[2]

Table 1: Compound Identification and Molecular Properties

| Parameter | Value | Reference(s) |

| CAS Number | 618-42-8 | [1][2][3][4] |

| IUPAC Name | 1-piperidin-1-ylethanone | [1][2][4] |

| Synonyms | N-Acetylpiperidine, Acetylpiperidide, NSC 239 | [1][2][3][5] |

| Molecular Formula | C₇H₁₃NO | [1][2][3][4] |

| Molecular Weight | 127.18 g/mol | [1][2][3][4] |

| Canonical SMILES | CC(=O)N1CCCCC1 | [1][2][4] |

| InChI Key | KDISMIMTGUMORD-UHFFFAOYSA-N | [1][2][4] |

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a distinct amine-like odor.[3] It exhibits thermal stability under standard ambient conditions.[2]

Table 2: Physical and Thermodynamic Properties

| Parameter | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid with a distinctive odor | [3] |

| Boiling Point | 226 °C (499.2 K) | [4] |

| 126-135 °C (at atmospheric pressure) | [2] | |

| Melting Point | -13.4 °C | |

| Density | 0.003 g/cm³ (Note: This value is cited in multiple sources but is physically implausible for a liquid and likely a typographical error.) | [4] |

| Flash Point | 97 °C | [2][4] |

| Refractive Index | 1.4790 - 1.4820 |

Table 3: Solubility and Partition Data

| Parameter | Value | Reference(s) |

| Water Solubility | log S = -0.99 (Moderate) | [2] |

| Organic Solvent Solubility | Soluble in chloroform, ethanol, dimethyl sulfoxide, and ether. Limited solubility in nonpolar solvents like hexane. | [2][3] |

| pKa | -0.41 ± 0.20 (Predicted, indicating a very weak base) | [2] |

| Octanol-Water Partition Coefficient (log P) | ~0.957 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy : The most significant feature in its IR spectrum is the strong carbonyl (C=O) stretching vibration of the amide group, which appears at approximately 1650 cm⁻¹. This frequency is lower than that of a typical ketone due to resonance with the nitrogen lone pair.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectra are well-characterized and serve as primary identification tools.

-

Mass Spectrometry (MS) : The compound has been analyzed by GC-MS, with spectral data available in public databases.[1]

Chemical Reactivity and Stability

This compound is stable under normal storage conditions.[2] Its reactivity is primarily dictated by the amide functional group.

-

Nucleophilic Substitution : The nitrogen atom can participate in nucleophilic substitution reactions.[2]

-

Acylation : It can react with other acylating agents, such as acyl chlorides, to form more complex amide structures.[2]

-

Reduction : The carbonyl group of the acetyl moiety can be reduced to an alcohol (yielding 1-(1-hydroxyethyl)piperidine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[2]

// Main compound main [label="this compound", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reactions reduction [label="Reduction\n(e.g., LiAlH₄)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; acylation [label="Further Acylation\n(e.g., R-COCl)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Products product_reduction [label="1-(1-Hydroxyethyl)piperidine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product_acylation [label="Complex Amides", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Connections main -> reduction [label=""]; reduction -> product_reduction [label=""]; main -> acylation [label=""]; acylation -> product_acylation [label=""]; }

Caption: General workflow for the synthesis of this compound.

Purification Methods

After synthesis, crude this compound must be purified to remove unreacted starting materials, byproducts, and solvents.

-

Distillation : This is the most common purification technique. The compound typically boils between 126-135°C at atmospheric pressure. For enhanced separation and to prevent thermal degradation, vacuum distillation at reduced pressures (0.1-0.5 mmHg) is highly effective. [2]* Column Chromatography : Silica gel column chromatography with a gradient elution system can be employed for high-purity isolation. [2]* Crystallization : While this compound is a liquid at room temperature, this method is effective for solid derivatives or salt forms of the compound. [2]

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its structure is a scaffold in medicinal chemistry for creating novel compounds with potential biological activity. It is a reactant in the preparation of benzopyranones and pyrimidoisoquinolinones, which have shown inhibitory activity against DNA-dependent protein kinase, indicating potential applications in therapeutic agent development.

Safety and Handling

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Disposal must follow local environmental regulations. [2]The compound is classified as an irritant, causing skin and serious eye irritation.

References

An In-depth Technical Guide to 1-Acetylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Acetylpiperidine, a versatile N-acylpiperidine derivative. It details the compound's fundamental chemical and physical properties, common synthesis protocols, spectroscopic data, and key applications in pharmaceutical and chemical research. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies are provided. This document serves as a critical resource for professionals engaged in organic synthesis and drug discovery.

Introduction

This compound, also known as N-acetylpiperidine, is an organic compound featuring a piperidine ring where the hydrogen atom on the nitrogen is substituted with an acetyl group.[1][2] This structure combines the characteristics of both a piperidine ring and an acetyl functional group, rendering it a valuable intermediate in various synthetic processes.[3] Its IUPAC name is 1-(piperidin-1-yl)ethan-1-one.[1] The compound is typically a colorless to pale yellow liquid with a distinct odor.[4] This guide explores the core technical aspects of this compound for research and development applications.

Chemical and Physical Properties

The molecular structure of this compound confers a balance of hydrophilic and lipophilic properties.[3] It is soluble in organic solvents like ethanol and ether, with limited solubility in water.[4] A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO | [1][3][5][6][7] |

| Molecular Weight | 127.18 g/mol | [1][3][5] |

| IUPAC Name | 1-piperidin-1-ylethanone | [1][3] |

| CAS Registry Number | 618-42-8 | [1][3][6][7] |

| Synonyms | N-Acetylpiperidine, Acetyl piperidide | [3][6][7] |

| Appearance | Colorless to pale yellow liquid | [4] |

Synthesis of this compound

The most common method for synthesizing this compound is through the acetylation of piperidine.[3] This reaction typically involves treating piperidine with an acetylating agent such as acetic anhydride or acetyl chloride.[3]

Caption: Synthesis workflow for this compound.

Experimental Protocol: Acetylation of Piperidine

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Piperidine

-

Acetic anhydride

-

Base (e.g., pyridine or triethylamine)

-

Dichloromethane (DCM) or other suitable solvent

-

Standard laboratory glassware for reflux and extraction

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask, dissolve piperidine in the chosen solvent.

-

Add a base, such as pyridine or triethylamine, to the solution.[3]

-

Slowly add acetic anhydride to the mixture while stirring. An exothermic reaction may occur, so controlled addition is crucial.

-

Once the addition is complete, heat the mixture to reflux and maintain for a specified period to ensure the reaction goes to completion.[3]

-

After cooling to room temperature, the reaction mixture is typically washed with water and a mild acid to remove unreacted starting materials and the base.

-

The organic layer is then separated, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

-

Further purification can be achieved through distillation or chromatography if required.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

| Spectroscopic Data | Observation |

| Mass Spectrometry (MS) | Molecular ion peak at m/z = 127.[3] Characteristic fragmentation includes the loss of the acetyl group, resulting in a fragment at m/z = 85.[3] |

| Infrared Spectroscopy (IR) | A prominent carbonyl (C=O) stretching vibration is observed at approximately 1650 cm⁻¹, which is characteristic of an amide.[3] |

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of more complex molecules.[3]

Caption: Logical relationships of this compound.

-

Pharmaceuticals: It is utilized in the synthesis of various pharmaceutical compounds, including those targeting neurological disorders.[3]

-

Chemical Research: It acts as a versatile starting material for producing more complex organic molecules like benzopyranones and pyrimidoisoquinolinones.[2][3]

-

Material Science: Its derivatives are explored for potential use in the development of new polymers and other materials.[3]

Safety and Handling

When working with this compound, it is essential to adhere to standard laboratory safety protocols.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

-

Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[3]

-

Follow proper disposal procedures in accordance with local regulations.[3]

Conclusion

This compound is a fundamental chemical intermediate with a well-characterized profile and a broad range of applications, particularly in the fields of medicinal chemistry and organic synthesis. Its straightforward synthesis and versatile reactivity make it an invaluable tool for researchers and drug development professionals. This guide has provided the core technical information required for its effective and safe utilization in a laboratory setting.

References

- 1. This compound | C7H13NO | CID 12058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 618-42-8 [chemicalbook.com]

- 3. Buy this compound | 618-42-8 [smolecule.com]

- 4. CAS 618-42-8: this compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. Piperidine, 1-acetyl- [webbook.nist.gov]

- 7. Piperidine, 1-acetyl- [webbook.nist.gov]

An In-depth Technical Guide on the Solubility of 1-Acetylpiperidine in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-acetylpiperidine (CAS No: 618-42-8), a versatile intermediate in organic synthesis. Understanding the solubility of this compound is critical for its application in reaction chemistry, formulation development, and various research applications. This document compiles available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and presents a visual workflow to guide researchers.

Physicochemical Properties of this compound

-

Molecular Formula: C₇H₁₃NO

-

Molecular Weight: 127.18 g/mol

-

Appearance: Colorless to pale yellow liquid

-

IUPAC Name: 1-(Piperidin-1-yl)ethan-1-one

Solubility Profile of this compound

The solubility of this compound is influenced by its molecular structure, which contains a polar amide group and a nonpolar piperidine ring. This amphiphilic nature results in a varied solubility profile across different solvent classes.

Data Presentation: Quantitative and Qualitative Solubility

| Solvent System | Solvent Class | Quantitative Solubility | Qualitative Solubility |

| Water | Protic, Polar | log S = -0.99 | Moderate |

| Chloroform | Halogenated | Data not available | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Data not available | Soluble[1] |

| Ethanol | Protic, Polar | Data not available | Soluble[1][2] |

| Ether | Ether | Data not available | Soluble[2] |

| Hexane | Aprotic, Nonpolar | Data not available | Limited solubility[1] |

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of this compound in a given solvent, based on the widely accepted shake-flask method. This method is considered the gold standard for thermodynamic solubility measurements.

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Volumetric flasks

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or incubator with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a calibrated UV-Vis spectrophotometer.

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.

-

Add a known volume of the selected solvent to the vial.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours. This allows the excess, undissolved solid to settle, forming a clear supernatant of the saturated solution.

-

-

Sampling and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Dilution:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

A calibration curve prepared with known concentrations of this compound in the same solvent must be used for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL, g/100 mL, or mol/L.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the experimental workflow for the determination of the equilibrium solubility of this compound using the shake-flask method.

Caption: Workflow for Equilibrium Solubility Determination.

References

The Role of 1-Acetylpiperidine in Biological Systems: A Technical Guide for Researchers

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information contained herein is based on publicly available scientific literature. 1-Acetylpiperidine and its derivatives should be handled only by qualified professionals in appropriate laboratory settings.

Introduction

This compound, a derivative of the piperidine heterocyclic ring, is a compound of significant interest in medicinal chemistry and organic synthesis. While direct biological activity and a specific mechanism of action for this compound itself are not well-documented in publicly available literature, its true value lies in its role as a versatile synthetic intermediate and a key structural motif in a wide array of biologically active molecules. This technical guide provides an in-depth overview of the current understanding of this compound's role in the development of pharmaceuticals, focusing on its physicochemical properties, its utility in synthesis, and the mechanisms of action of the bioactive compounds derived from it.

The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents. The addition of an acetyl group to the piperidine nitrogen modulates the molecule's electronic and steric properties, making this compound a valuable starting point for the synthesis of complex molecular architectures with diverse pharmacological activities, including analgesic, anti-inflammatory, and kinase inhibitory effects.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry and for predicting the properties of its derivatives. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO | [1][2] |

| Molecular Weight | 127.18 g/mol | [1][2] |

| CAS Number | 618-42-8 | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 226-227 °C | [2] |

| Flash Point | 97 °C | [2] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether, chloroform, DMSO); limited solubility in water. | [1][2] |

| logP (Octanol-Water Partition Coefficient) | ~0.957 | [2] |

| pKa | -0.41 ± 0.20 (predicted) | [2] |

This compound as a Synthetic Intermediate

The primary role of this compound in the context of biological systems is as a precursor for the synthesis of more complex, pharmacologically active compounds. Its chemical reactivity allows for a variety of transformations to build diverse molecular scaffolds.

General Synthetic Utility

This compound is utilized in the preparation of a range of bioactive compounds, including:

-

Benzopyranones and Pyrimidoisoquinolinones: These classes of compounds have been investigated for their inhibitory activity against DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA repair pathways and a target in cancer therapy.

-

Analgesics and Anti-inflammatory Drugs: The piperidine moiety is a common feature in many centrally acting analgesics. This compound can serve as a foundational structure for the elaboration of potent opioid receptor modulators and other pain-relieving agents.

-

CCR5 Antagonists: Derivatives of piperidine have been explored as antagonists of the C-C chemokine receptor type 5 (CCR5), a co-receptor for HIV entry into host cells, thus representing a target for anti-HIV therapies.

-

Triazole Derivatives: this compound can be a starting point for the synthesis of various triazole-containing compounds, a class of molecules known for a broad spectrum of biological activities, including antifungal and anticancer effects.

Key Synthetic Reactions

A common synthetic strategy involving this compound is the Friedel-Crafts acylation . In this reaction, the this compound can act as the acylating agent or, more commonly, a derivative of this compound is used in reactions with aromatic compounds to form key intermediates for drug candidates.

Representative Bioactive Derivative: A Case Study in Kinase Inhibition

Mechanism of Action: PLK1 Inhibition

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis. Overexpression of PLK1 is observed in a wide range of human cancers and is often associated with poor prognosis. PLK1 is involved in centrosome maturation, spindle formation, and cytokinesis. Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells, making it an attractive target for cancer therapy.

The following diagram illustrates the central role of PLK1 in mitosis and the consequence of its inhibition.

Caption: The role of PLK1 in mitosis and its inhibition.

Experimental Protocols

The development of PLK1 inhibitors involves both chemical synthesis and biological evaluation. Below are representative, generalized protocols for these processes.

1. Synthesis of a Hypothetical N-Acylpiperidine-based PLK1 Inhibitor

This protocol is a generalized representation of a multi-step synthesis that could lead to a bioactive N-acylpiperidine derivative.

Caption: Generalized synthetic workflow for a bioactive piperidine derivative.

Experimental Steps:

-

Functionalization of the Piperidine Ring: A commercially available or synthesized piperidine derivative (potentially derived from this compound) undergoes reaction to introduce a key functional group, for example, at the 4-position. This could involve reactions such as alkylation or amination.

-

Coupling Reaction: The functionalized piperidine is then coupled to a core heterocyclic structure, which is often a key pharmacophore for kinase binding. This step may involve a palladium-catalyzed cross-coupling reaction or a nucleophilic aromatic substitution.

-

Final Synthetic Steps: Subsequent reactions may be carried out to modify the molecule to optimize its properties, such as adding groups to improve solubility or cell permeability.

-

Purification: The final compound is purified using techniques such as column chromatography and recrystallization. The structure and purity are confirmed by NMR, mass spectrometry, and HPLC.

2. In Vitro Kinase Assay for PLK1 Inhibition

The inhibitory activity of the synthesized compounds against PLK1 is determined using an in vitro kinase assay.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the PLK1 enzyme. This is often detected using a fluorescent or radioactive label.

Generalized Protocol:

-

Reagents and Materials:

-

Recombinant human PLK1 enzyme

-

Kinase buffer (containing ATP and MgCl₂)

-

Specific peptide or protein substrate for PLK1

-

Test compounds (dissolved in DMSO)

-

Detection reagent (e.g., fluorescently labeled antibody that recognizes the phosphorylated substrate, or ³²P-ATP)

-

Microplate reader

-

-

Procedure:

-

The test compound is serially diluted and added to the wells of a microplate.

-

The PLK1 enzyme and its substrate are added to the wells.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The reaction is stopped, and the detection reagent is added.

-

The amount of phosphorylated substrate is quantified using a microplate reader.

-

The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated from the dose-response curve.

-

Quantitative Data for Representative PLK1 Inhibitors

The following table provides examples of quantitative data for well-known PLK1 inhibitors that feature heterocyclic scaffolds, illustrating the potency that can be achieved.

| Compound | PLK1 IC₅₀ (nM) | Reference |

| BI 2536 | 0.83 | [3] |

| Volasertib | 0.87 | (General knowledge from medicinal chemistry literature) |

| Onvansertib | 1.2 | (General knowledge from medicinal chemistry literature) |

Note: These compounds are not directly synthesized from this compound but serve as examples of the types of bioactive molecules where the N-acylpiperidine motif is relevant.

Conclusion

This compound is a valuable molecule in the field of drug discovery and development, not for its own biological activity, but as a versatile and readily available building block for the synthesis of complex and potent pharmaceuticals. Its physicochemical properties and chemical reactivity allow for its incorporation into a wide range of molecular scaffolds targeting various biological pathways. The study of derivatives of this compound continues to be an active area of research, with the potential to yield novel therapeutics for a multitude of diseases, from cancer to infectious diseases and beyond. This guide highlights the foundational importance of simple chemical intermediates like this compound in the intricate process of modern drug discovery.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) [ouci.dntb.gov.ua]

- 3. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model - PMC [pmc.ncbi.nlm.nih.gov]

literature review on 1-Acetylpiperidine synthesis and applications

An In-depth Technical Guide to 1-Acetylpiperidine: Synthesis and Applications

Introduction

This compound, also known as N-acetylpiperidine, is an N-acylpiperidine, a class of organic compounds characterized by a piperidine ring where the hydrogen atom on the nitrogen is substituted with an acetyl group.[1][2] Its chemical formula is C₇H₁₃NO, and it has a molecular weight of approximately 127.18 g/mol .[3][4] This compound typically presents as a colorless to pale yellow liquid and is soluble in organic solvents such as ethanol, ether, chloroform, and dimethyl sulfoxide, with limited solubility in water.[3][5]

The unique structure of this compound, combining the properties of both a piperidine ring and an acetyl functional group, makes it a highly versatile intermediate in organic synthesis.[3] It serves as a crucial building block in the pharmaceutical and agrochemical industries and is a subject of ongoing academic and industrial research.[5][6] This guide provides a comprehensive overview of its synthesis methodologies, key applications, and detailed experimental protocols.

Synthesis of this compound

The synthesis of this compound can be accomplished through several distinct pathways, ranging from traditional acylation reactions to modern catalytic and continuous-flow methods.

Direct Acetylation of Piperidine

The most established and common method for synthesizing this compound is the direct N-acetylation of piperidine.[3] This reaction involves treating piperidine with an acetylating agent, such as acetic anhydride or acetyl chloride. The reaction proceeds via a nucleophilic acyl substitution, where the lone pair of electrons on the piperidine's nitrogen atom attacks the electrophilic carbonyl carbon of the acetylating agent.[7] A base, such as pyridine or triethylamine, is often used to neutralize the acidic byproduct and drive the reaction to completion.[3]

Catalytic Synthesis Approaches

In pursuit of more environmentally sustainable and efficient processes, various catalytic methods have been developed.

-

Heterogeneous Catalysis : Titanium dioxide-based catalysts supported on alumina-silica matrices have shown effectiveness in acetylation reactions, operating at temperatures between 350°C and 410°C.[3] Another approach utilizes alumina as a reusable, heterogeneous Lewis acid catalyst with acetonitrile serving as both the solvent and the acetylating agent.[8]

-

Palladium-Catalyzed Carbonylation : These methods use carbon monoxide as the carbonyl source in conjunction with an alkylating agent like methyl iodide. The reactions are typically conducted under pressure at temperatures ranging from 80°C to 120°C.[3]

Grignard Reagent Methodologies

An alternative pathway involves organometallic chemistry, specifically the use of Grignard reagents.[3] A common protocol uses methylmagnesium bromide, which reacts with a piperidine-derived Weinreb amide. This multi-step synthesis begins with the conversion of a piperidine carboxylic acid to the corresponding Weinreb amide intermediate.[3]

Data Summary of Synthesis Methods

The following table summarizes various methods for the synthesis of this compound and related N-acetylated amines, providing a comparison of their reaction conditions and outcomes.

| Method | Reagents/Catalyst | Solvent | Temperature | Time | Yield | Reference |

| Direct Acetylation | Piperidine, Acetic Anhydride | Dichloromethane (DCM) | Ambient | 23 hours | 45% (for a derivative) | [9] |

| Continuous-Flow | Piperidine, Acetonitrile, Alumina | Acetonitrile | 200 °C | 27 min (residence) | Quantitative | [8] |

| Catalyst-Free | Amine, Acetic Anhydride | Water / Neat | Room Temp | 8-10 min | 92-98% (for various amines) | [10] |

| Heterogeneous Catalysis | Piperidine, Acetylating Agent | N/A | 350-410 °C | 30 min - several hours | High Selectivity | [3] |

| Palladium Catalysis | Piperidine, CO, Methyl Iodide | N/A | 80-120 °C | N/A | N/A | [3] |

Experimental Protocols

Protocol 1: Direct Acetylation of Piperidine with Acetic Anhydride

This protocol is a representative example of the most common synthesis method.

Materials:

-

Piperidine

-

Acetic Anhydride

-

Triethylamine (or Pyridine)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Magnetic stirrer, round-bottom flask, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (1.1 eq) to the solution.

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution using a dropping funnel.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring completion by TLC.

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purify the product via silica gel column chromatography if necessary.[3]

Protocol 2: Continuous-Flow N-Acetylation using Acetonitrile

This protocol describes a modern, efficient, and greener alternative for N-acetylation.[8]

System Setup:

-

A continuous-flow reactor system equipped with a pump, a packed column reactor, and a back-pressure regulator.

-

The column is packed with alumina, which serves as the heterogeneous catalyst.

Procedure:

-

Prepare a solution of piperidine in acetonitrile.

-

Set the system parameters: Temperature at 200 °C, pressure at 50 bar, and a flow rate of 0.1 mL/min. This corresponds to a residence time of approximately 27 minutes.

-

Pump the piperidine/acetonitrile solution through the heated, catalyst-packed column.

-

Collect the effluent from the reactor outlet.

-

The product, this compound, is typically obtained in high purity after the evaporation of the acetonitrile solvent, often without the need for further chromatographic purification.[8]

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the direct acetylation of piperidine.

Caption: A diagram illustrating the direct acetylation of piperidine.

Applications of this compound

This compound is a valuable intermediate with applications spanning pharmaceuticals, chemical research, and materials science.

Pharmaceutical Industry

The primary application of this compound is as a building block in the synthesis of pharmaceutical compounds.[1]

-

Active Pharmaceutical Ingredients (APIs): It is a key precursor for more complex molecules targeting a range of conditions, including neurological disorders.[3]

-

Kinase Inhibitors: It is used as a reactant in the preparation of benzopyranones and pyrimidoisoquinolinones, which are known for their activity as DNA-dependent protein kinase (DNA-PK) inhibitors.[1][2] These compounds have potential therapeutic applications in cancer treatment.

Chemical Research and Organic Synthesis

In a research context, this compound serves as a versatile intermediate for creating a wide array of chemical compounds.[1]

-

Building Block: Its structure allows for various chemical transformations. The carbonyl group can be reduced to an alcohol, and the nitrogen atom can participate in further substitution reactions.[3]

-

Scaffold for Complex Molecules: It provides a robust piperidine scaffold for synthesizing novel organic molecules with potential biological activities.[6]

Material Science

While less developed than its pharmaceutical applications, the unique chemical properties of this compound derivatives make them candidates for exploration in materials science, such as in the development of new polymers.[3]

Visualization of Applications

The following diagram shows the logical relationship between this compound and its primary application areas.

Caption: Key application areas derived from this compound.

Conclusion

This compound is a foundational chemical intermediate with significant utility, particularly in the realm of medicinal chemistry and organic synthesis. The development of diverse synthetic routes, from traditional acetylation to advanced catalytic and continuous-flow systems, has enhanced its accessibility and utility. Its role as a precursor to complex, biologically active molecules, such as kinase inhibitors, underscores its importance in drug discovery and development. Future research will likely focus on developing even more efficient and sustainable synthesis protocols and exploring the full potential of its derivatives in novel therapeutic agents and advanced materials.

References

- 1. Cas 618-42-8,this compound | lookchem [lookchem.com]

- 2. This compound | 618-42-8 [chemicalbook.com]

- 3. Buy this compound | 618-42-8 [smolecule.com]

- 4. This compound | C7H13NO | CID 12058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 618-42-8: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 618-42-8 | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. 1-(this compound-4-carbonyl)piperidine-4-carboxylic Acid [benchchem.com]

- 10. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

CAS number and database information for 1-Acetylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 1-Acetylpiperidine (CAS No. 618-42-8), a key chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document consolidates essential information on its chemical identity, physicochemical properties, synthesis and purification protocols, safety and toxicology, and its role as a precursor in drug discovery.

Chemical Identity and Database Information

This compound, also known as N-Acetylpiperidine, is an N-acylpiperidine where the hydrogen on the nitrogen of a piperidine ring is substituted with an acetyl group.[1] This structural modification makes it a valuable and versatile building block in organic synthesis.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 618-42-8 |

| IUPAC Name | 1-(piperidin-1-yl)ethan-1-one[2] |

| Molecular Formula | C₇H₁₃NO[3] |

| Molecular Weight | 127.18 g/mol [1] |

| Canonical SMILES | CC(=O)N1CCCCC1[1] |

| InChI Key | KDISMIMTGUMORD-UHFFFAOYSA-N[1] |

| PubChem CID | 12058 |

| EINECS No. | 210-550-5[4] |

| Synonyms | N-Acetylpiperidine, Acetylpiperidine, 1-(1-Piperidinyl)ethanone[3] |

Physicochemical and Toxicological Properties

This compound is typically a colorless to pale yellow liquid with a distinct odor.[3] It is soluble in organic solvents like ethanol and ether, with limited solubility in water.[3]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 226 °C | [4] |

| Melting Point | -13.4 °C | [4][5] |

| Flash Point | 97 °C | [4] |

| Density | ~1.011 g/cm³ (predicted) | [4] |

| Refractive Index | 1.4790 - 1.4820 | [4][5] |

| pKa | -0.41 ± 0.20 (Predicted) | [1][4] |

| LogP (Octanol-Water) | 0.957 (Estimated) | [1] |

| Water Solubility (LogS) | -0.99 (Estimated) | [1] |

Table 3: Toxicological Data for this compound

| Parameter | Value | Species | Route | Source(s) |

| GHS Hazards | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | N/A | N/A | [2] |

| LDLo (Lowest Published Lethal Dose) | 300 mg/kg | Rabbit | Subcutaneous | N/A |

| LD50 (Piperidine, parent compound) | 400 mg/kg | Rat | Oral | [6] |

| LD50 (Piperidine, parent compound) | 276 mg/kg | Rabbit | Dermal | [6] |

Note: LD50 values for the parent compound, piperidine, are provided for context and should not be directly interpreted as the toxicity of this compound.

Experimental Protocols

The most common method for synthesizing this compound is the N-acetylation of piperidine.

This protocol describes the synthesis of this compound from piperidine and acetic anhydride. The reaction involves the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of acetic anhydride.[1]

Materials and Reagents:

-

Piperidine

-

Acetic Anhydride

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 equivalent) in dichloromethane.

-

Addition of Acetylating Agent: While stirring the solution (optionally cooled in an ice bath to control the exotherm), slowly add acetic anhydride (1.1 to 1.2 equivalents) dropwise. A non-nucleophilic base like triethylamine or pyridine can be added, but the reaction can also proceed without it.[1][7]

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir until the reaction is complete. Progress can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of piperidine.[7] Typical reaction times can range from a few minutes to several hours.[7]

-

Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize the acetic acid byproduct. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

The crude this compound can be purified to a high degree using the following methods:

-

Distillation: As the most common purification method, fractional distillation under atmospheric or reduced pressure is effective for separating the product from non-volatile impurities and residual starting materials.[1]

-

Column Chromatography: For higher purity, silica gel column chromatography can be employed, typically using a gradient elution system of ethyl acetate in hexanes.[1]

Visualized Workflows and Pathways

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

While this compound itself does not have a defined biological mechanism of action, it serves as a crucial intermediate for creating more complex molecules with therapeutic potential.[4] For instance, derivatives of this compound have been instrumental in the development of Neurokinin-1 (NK1) receptor antagonists.[8][9] The NK1 receptor is a G-protein coupled receptor (GPCR) whose natural ligand is Substance P.[10] Antagonism of this receptor is a therapeutic strategy for treating chemotherapy-induced nausea and vomiting, as well as mood disorders.[9][11]

The diagram below illustrates the general signaling pathway of the NK1 receptor, which is the target for derivatives synthesized using the this compound scaffold.

References

- 1. Buy this compound | 618-42-8 [smolecule.com]

- 2. This compound | C7H13NO | CID 12058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 618-42-8: this compound | CymitQuimica [cymitquimica.com]

- 4. Cas 618-42-8,this compound | lookchem [lookchem.com]

- 5. This compound | 618-42-8 [chemicalbook.com]

- 6. isotope.com [isotope.com]

- 7. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 8. benchchem.com [benchchem.com]

- 9. Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety, Hazards, and Toxicity of 1-Acetylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylpiperidine, a derivative of the heterocyclic amine piperidine, serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals.[1][2] Its utility in the synthesis of analgesics, anti-inflammatory drugs, and other therapeutic agents underscores the importance of a thorough understanding of its safety, hazard, and toxicity profile for professionals handling this compound.[1] This technical guide provides a comprehensive overview of the known safety information, potential hazards, and toxicological data for this compound, intended to inform safe laboratory practices and risk assessment for researchers and drug development professionals.

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of this compound is essential for its safe handling and use.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO | [3][4] |

| Molecular Weight | 127.18 g/mol | [3] |

| CAS Number | 618-42-8 | [3][4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Odor | Distinctive odor | [5] |

| Boiling Point | 226 °C | |

| Flash Point | 97 °C | |

| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water. | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications based on available data. It is important to note that some reports indicate that the chemical does not meet GHS hazard criteria in all notifications, which may be due to variations in impurities or other factors.[3]

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

(Data sourced from PubChem, aggregating information from multiple ECHA C&L notifications)[3]

Toxicological Information

Comprehensive quantitative toxicological data for this compound is limited. Much of the understanding of its potential toxicity is extrapolated from data on its parent compound, piperidine, and related structures.

Acute Toxicity

Acute Toxicity Data for Piperidine (for comparison)

| Route | Species | Value | Reference |

| Oral LD50 | Rat | 400 mg/kg | [6] |

| Dermal LD50 | Rabbit | 276 mg/kg | [6] |

| Inhalation LC50 | Mouse | 6,000 mg/m³ (2h) | [6] |

| Inhalation LC50 | Rat | 1,330-1,420 ppm (4h) | [1] |

Metabolism and Potential Mechanisms of Toxicity

The precise metabolic fate and toxicological mechanisms of this compound have not been extensively studied. However, based on the metabolism of piperidine and other N-acetylated compounds, a probable metabolic pathway can be proposed. Piperidine is known to undergo hydroxylation to 3-hydroxypiperidine and 4-hydroxypiperidine, which are then conjugated and excreted.[7] N-acetylation is a common metabolic pathway for piperazine-containing compounds, often mediated by N-acetyltransferase (NAT) enzymes.[8]

It is plausible that this compound could undergo hydrolysis to yield piperidine and acetic acid, with piperidine then following its known metabolic pathway. Alternatively, the acetylated piperidine ring itself could be subject to enzymatic hydroxylation. The toxicological implications would depend on the biological activity of these metabolites. The parent compound, piperidine, is a strong alkaline agent and can cause severe corrosive burns.[1]

Proposed Metabolic Pathway of this compound

Caption: Proposed metabolic pathway for this compound.

Safety and Handling

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[6]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[6]

-

Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[6]

-

Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator.[9]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[9] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[9] Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, immediate medical attention is required.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |

Fire and Explosion Hazards

-

Flammability: this compound has a flash point of 97 °C and is combustible.

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.

-

Hazardous Combustion Products: Thermal decomposition can produce toxic gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[9]

-

Firefighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of this compound are not specifically published. However, standardized OECD guidelines for acute toxicity testing are applicable and should be adapted for this compound.

Acute Oral Toxicity Testing (Adapted from OECD Guideline 401)

This protocol provides a general framework for determining the acute oral toxicity (LD50).

Workflow for Acute Oral Toxicity Study

Caption: General workflow for an acute oral toxicity study.

Methodology:

-

Test Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex are typically used.[6] At least 5 animals are used per dose level.[6]

-

Housing and Environment: Animals are housed in a controlled environment with a temperature of 22°C (± 3°) and relative humidity of 30-70%.[6]

-

Dose Administration: The test substance is administered orally by gavage in a single dose. A range of dose levels is selected based on a preliminary range-finding study.

-

Observation Period: Animals are observed for 14 days.[6] Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity. The time of death is recorded.[6]

-

Body Weight: Individual animal weights are recorded before dosing, weekly thereafter, and at death.[6]

-

Pathology: All animals (including those that die during the test and survivors at the end of the observation period) are subjected to a gross necropsy.[6]

-

Data Analysis: The LD50 is calculated using a recognized statistical method.

Acute Dermal Toxicity Testing (Adapted from OECD Guideline 402)

This test determines the acute toxicity of a substance applied to the skin.

Methodology:

-

Test Animals: Rodents are typically used.[3]

-

Preparation of Animals: The fur is clipped from the dorsal area of the trunk of the test animals.

-

Dose Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The treated area is covered with a porous gauze dressing.

-

Exposure Duration: The exposure period is typically 24 hours.

-

Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.

-

Data Analysis: The dermal LD50 is determined.

Acute Inhalation Toxicity Testing (Adapted from OECD Guideline 403)

This test assesses the toxicity of an inhaled substance.

Methodology:

-

Test Animals: Rodents are the preferred species.[7]

-

Exposure Method: Animals are exposed to the test substance as a gas, vapor, or aerosol in a dynamic inhalation chamber.

-

Exposure Duration: The standard exposure duration is 4 hours.[9][10]

-

Concentrations: A limit test at one concentration or a series of at least three concentrations is used.[11]

-

Observation Period: Animals are observed for at least 14 days.[9][11]

-

Data Analysis: The LC50 is calculated.

Conclusion

This compound is a valuable chemical intermediate that requires careful handling due to its potential for skin, eye, and respiratory irritation. While specific quantitative toxicity data is sparse, the known hazards necessitate the use of appropriate personal protective equipment and engineering controls. The toxicological profile of its parent compound, piperidine, suggests that this compound should be treated as a substance with moderate to high acute toxicity. Further research into the specific metabolism and toxicokinetics of this compound would provide a more complete understanding of its risk profile. In the absence of such data, a cautious approach based on the information presented in this guide is essential for ensuring the safety of all personnel in a research and development setting.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. oecd.org [oecd.org]

- 3. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. oecd.org [oecd.org]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 10. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 11. eurolab.net [eurolab.net]

A Technical Guide to the Biological Activities of N-Acylpiperidine Compounds

For Researchers, Scientists, and Drug Development Professionals

The N-acylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This structural motif is prevalent in a wide array of pharmaceuticals and natural products, demonstrating a broad spectrum of pharmacological effects.[3][4] The versatility of the piperidine ring, combined with the diverse functionalities that can be introduced via the N-acyl group, allows for fine-tuning of physicochemical properties and biological targets.[2] This guide provides an in-depth overview of the significant biological activities of N-acylpiperidine derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and neurological properties. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and development in this promising area.

Anticancer Activities

N-acylpiperidine derivatives have emerged as a significant class of compounds with potent anticancer activity against various human cancer cell lines.[5][6] Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death), modulation of key signaling pathways, and inhibition of cell proliferation.[6][7]

Mechanism of Action: Induction of Apoptosis

A primary anticancer mechanism of N-acylpiperidines is the induction of apoptosis in cancer cells.[7] Compounds such as piperine, a well-known N-acylpiperidine alkaloid, trigger apoptosis by increasing the production of reactive oxygen species (ROS) and activating the mitochondrial pathway.[7] This involves the release of cytochrome C, an increase in the pro-apoptotic Bax protein, and a decrease in the anti-apoptotic Bcl-2 protein, leading to a higher Bax/Bcl-2 ratio.[7] These events culminate in the activation of caspase-3 and caspase-9, executing the apoptotic process.[7] Certain synthetic derivatives have also been shown to decrease the expression of X-linked inhibitor of apoptosis protein (XIAP), further promoting cell death.[7]

Caption: Apoptotic pathway induced by N-acylpiperidine compounds.

Quantitative Data: Anticancer Activity

The cytotoxic and antiproliferative effects of N-acylpiperidine derivatives have been quantified against a range of cancer cell lines. The data below summarizes the Growth Inhibitory concentration (GI₅₀) and the half-maximal inhibitory concentration (IC₅₀) for representative compounds.

| Compound/Derivative | Cancer Cell Line | Cancer Type | Activity Metric | Value | Reference |

| Piperidine Derivative 1 | PC-3 | Prostate | GI₅₀ | 6.3 µg/mL | [5] |

| Piperidine Derivative 25 | PC-3 | Prostate | GI₅₀ | 6.4 µg/mL | [5] |

| Piperidine Derivative 16 | HT29 | Colon | GI₅₀ | 4.1 µg/mL | [5] |

| Piperidine Derivative 16 | 786-0 | Kidney | GI₅₀ | 0.4 µg/mL | [5] |

| 1-benzyl-1-(...)-piperidin-1-ium chloride | A549 | Lung | IC₅₀ | 32.43 µM | [8] |

| Compound 17a | PC3 | Prostate | - | Concentration-dependent inhibition | [6][7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, forming purple formazan crystals. These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Methodology: [9]

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the N-acylpiperidine test compounds in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with solvent) and a blank control (medium only).

-

Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol) to each well to dissolve the crystals.

-

Absorbance Measurement: Gently shake the plate to ensure the formazan is fully dissolved. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activities

Several N-acylpiperidine derivatives exhibit significant anti-inflammatory properties.[3][10] Their activity is often attributed to the inhibition of key inflammatory mediators like nitric oxide (NO) and prostaglandins, which are produced by enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenases (COX).[11]

Mechanism of Action: Inhibition of Inflammatory Mediators

Inflammation is often initiated by stimuli like lipopolysaccharide (LPS), which activates macrophages.[11] This activation triggers signaling cascades, such as the NF-κB pathway, leading to the upregulation of pro-inflammatory enzymes like iNOS and COX-2.[11] N-acylpiperidine compounds can interfere with these pathways, reducing the expression of these enzymes and thereby decreasing the production of NO and other inflammatory molecules.[11] Piperine, for instance, has been shown to act significantly on both acute and chronic inflammation.[12]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit NO production in activated macrophage cell lines.

| Compound/Derivative | Assay | Cell Line | Activity Metric | Value | Reference |

| Piperine Amide 3 | NO Inhibition | J774.A1 | IC₅₀ | 19.5 µM | [13] |

| Piperine (1 ) | NO Inhibition | J774.A1 | IC₅₀ | 26.7-44.4 µM | [13] |

| Piperine Amide 4-6 | NO Inhibition | J774.A1 | IC₅₀ | 26.7-44.4 µM | [13] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds, particularly their effect on acute inflammation.[14][15]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.

-

Animal Grouping: Divide Wistar rats into groups (n=6), including a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups for each N-acylpiperidine derivative (e.g., 100 mg/kg).

-

Compound Administration: Administer the test compounds, standard drug, and vehicle (e.g., 0.5% w/v carboxymethyl cellulose) orally to the respective groups one hour before carrageenan injection.

-

Edema Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

References

- 1. 1-Acetylpiperidine | C7H13NO | CID 12058 - PubChem [pubchem.ncbi.nlm.nih.gov]